![molecular formula C14H17N3OS B1331956 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 669705-39-9](/img/structure/B1331956.png)

4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

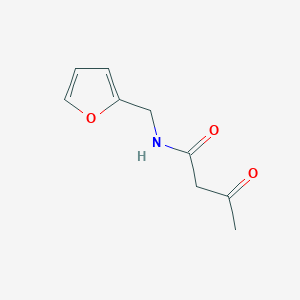

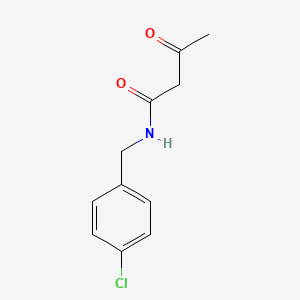

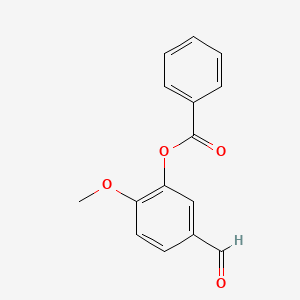

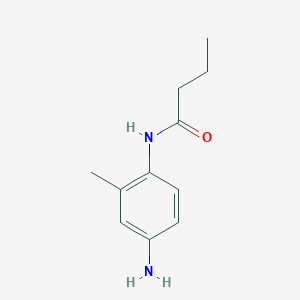

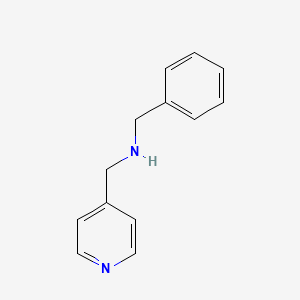

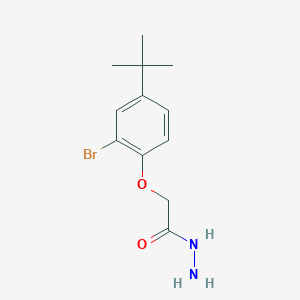

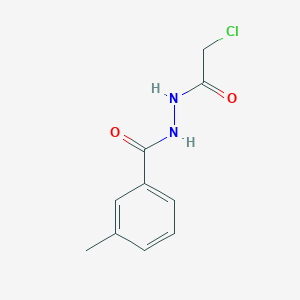

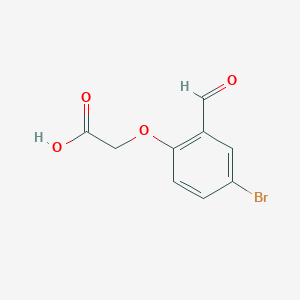

The synthesis of various 1,2,4-triazole derivatives has been explored in the provided papers. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization to yield the thione . Similarly, the synthesis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was achieved by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde . These methods demonstrate the versatility of 1,2,4-triazole chemistry in synthesizing a wide range of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined by IR-NMR spectroscopy and X-ray diffraction, revealing its crystallization in the monoclinic space group . The molecular geometry, vibrational frequencies, and chemical shift values were calculated using Hartree-Fock and density functional methods, providing insights into the conformational flexibility and electronic properties of the molecule .

Chemical Reactions Analysis

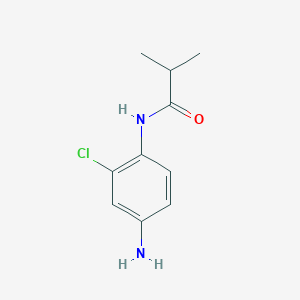

The reactivity of 1,2,4-triazole derivatives has been studied, with some compounds showing potential as biological inhibitors. For instance, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione was found to potentially inhibit cyclin-dependent kinase 5 enzyme . Additionally, the regioselectivity of alkylation reactions involving 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol was investigated using AM1 semiempirical calculations, demonstrating the influence of electronic structures on reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,2,4-triazole derivatives were extensively studied. For example, the vibrational frequencies and chemical shift values of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one were calculated and compared with experimental values, showing good agreement . The molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties were also analyzed, providing a comprehensive understanding of the electronic and thermodynamic stability of these compounds .

Applications De Recherche Scientifique

Corrosion Inhibition

- Mild Steel Corrosion Protection : 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibits corrosion inhibition properties for mild steel in acidic environments. It functions by forming a protective film on the steel surface, thus increasing corrosion resistance (Orhan et al., 2012).

Chemical Synthesis and Modification

- Synthesis of Schiff Bases : This compound is involved in the synthesis of Schiff bases, which are valuable in various chemical applications (Mobinikhaledi et al., 2010).

- Aminomethylation and Cyanoethylation : It's used in aminomethylation and cyanoethylation reactions, indicating its versatility in chemical modifications (Hakobyan et al., 2017).

Biological and Medicinal Applications

- DNA Methylation Inhibitors : Certain derivatives of 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol have been found to act as DNA methylation inhibitors, suggesting potential applications in cancer research and therapy (Hovsepyan et al., 2018).

Electrochemistry

- Electrochemical Studies : The electrochemical behavior of similar thiotriazoles has been studied, which can inform the applications of 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol in electrochemistry and corrosion science (Fotouhi et al., 2002).

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) should be consulted for detailed safety and handling information .

Propriétés

IUPAC Name |

3-[(2,3-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)9-18-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBCLXPJKNCSSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=NNC(=S)N2CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360243 |

Source

|

| Record name | 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669705-39-9 |

Source

|

| Record name | 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)